Benzylhistidine
Overview
Description
Benzylhistidine, also known as Nim-Benzyl-L-histidine, is a protected amino acid . It is a crucial intermediate for synthesizing diverse biologically active compounds, including protease xylic acid . It is an essential chiral amino acid possessing a benzyl side chain . The synthesis of this compound is known for its simplicity and efficiency, leading to its extensive investigation in recent years .
Chemical Reactions Analysis
While the specific chemical reactions involving Benzylhistidine are not detailed in the retrieved sources, it is known that Benzylhistidine is a crucial intermediate for synthesizing diverse biologically active compounds .Scientific Research Applications
Synthesis of Histidine Peptides
- Benzylhistidine derivatives, such as Nim-tosylhistidine, have been synthesized for use in the preparation of histidine-containing peptides. These derivatives, despite being somewhat less stable than Nim-benzyl groups, offer advantages in peptide synthesis due to enhanced solubility, reduced racemization, and easy removal under mild conditions (Fujii & Sakakibara, 1974).
Radiopharmaceutical Applications
- Iobenguane, derived from the benzyl group of bretylium and guanidine group of guanethidine, is an analogue of norepinephrine and used in 131I-meta-iodobenzylguanidine therapy for treating neuroectodermal tumors. This application highlights the significance of benzylhistidine derivatives in medical diagnostics and treatment (Giammarile et al., 2008).
Efficient Synthesis of Benzyl-l-histidine
- A two-step synthesis method has been developed for 4(5)-benzyl-l-histidine from l-histidine, demonstrating the chemical feasibility and efficiency of synthesizing benzylhistidine compounds for various applications (Smith et al., 2013).
Studies in Toxicology
- Research on benzidine and benzidine-congener-derived dyes, including benzylhistidine derivatives, has been crucial in understanding potential health risks and regulatory decisions associated with these compounds (Morgan et al., 1994).
Investigation of Metal Complexes
- The formation constants of metal complexes of benzylhistidine derivatives have been studied, providing valuable insights into their chemical properties and potential applications in areas like catalysis and material science (Yokoyama et al., 1974).
Stereochemistry in Metal Complexes
- The stability constants and stereoselective effects of divalent cobalt, nickel, and zinc complexes with benzylhistidine have been explored, contributing to the understanding of stereochemistry in coordination chemistry (Ritsma, 1976).
Biochemical Research
- Studies on enzymes like histidine decarboxylase have considered benzylhistidine derivatives, aiding in understanding the biochemical pathways and enzyme mechanisms (Radwan & West, 1967).
Research in Pharmacology
- Benzylhistidine derivatives have been examined in pharmacological contexts, such as their role in the stability of pharmaceutical compounds and the development of new drugs (Abounassif et al., 2005).
properties
IUPAC Name |
(2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXZVHDLXZETB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylhistidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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